Beryllium selenate tetrahydrate
Overview
Description
Beryllium selenate tetrahydrate is an inorganic compound with the chemical formula BeSeO4·4H2O. It is known for its orthorhombic crystal structure and high solubility in water. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beryllium selenate tetrahydrate can be synthesized by reacting beryllium carbonate and sodium carbonate with selenic acid. The reaction proceeds as follows: [ \text{BeCO}_3 (\text{solid}) + \text{Na}_2\text{CO}_3 (\text{solid}) + \text{H}_2\text{SeO}_4 (\text{aqueous}) \rightarrow (\text{BeOH})_2\text{SeO}_4·4\text{H}_2\text{O} (\text{solid}) + 2\text{NaOH} (\text{aqueous}) + \text{CO}_2 (\text{gas}) ] The resulting solution is then evaporated to obtain the crystalline salt .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Beryllium selenate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Beryllium selenate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other beryllium compounds.
Biology: It is used in biological studies to investigate the effects of beryllium and selenium on biological systems.
Industry: It is used in industrial processes that require high-purity beryllium compounds
Mechanism of Action
The mechanism by which beryllium selenate tetrahydrate exerts its effects involves the interaction of beryllium and selenium ions with various molecular targets. The strong synergetic effect of the Be2+ ions leads to the formation of very strong hydrogen bonds, which play a crucial role in its chemical behavior .
Comparison with Similar Compounds
- Beryllium sulfate tetrahydrate (BeSO4·4H2O)
- Beryllium nitrate tetrahydrate (Be(NO3)2·4H2O)
- Beryllium chloride tetrahydrate (BeCl2·4H2O)
Comparison: Beryllium selenate tetrahydrate is unique due to its high solubility in water and the strong hydrogen bonds formed by the Be2+ ions. Compared to other beryllium compounds, it has distinct chemical properties that make it suitable for specific scientific research applications .
Properties
IUPAC Name |
beryllium;selenate;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCMVCMLGMQKJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BeH8O8Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721091 | |
Record name | Beryllium selenate--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-31-3 | |
Record name | Beryllium selenate tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beryllium selenate--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERYLLIUM SELENATE TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVV5T0Y2LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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